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Compound Name: 4,5-Dichloro-1,2-dithiol-3-one

Cat. No.: B072768 Get Quote

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health,

necessitating the discovery of novel antibacterial agents with new mechanisms of action. The

bacterial Type II fatty acid synthesis (FAS-II) pathway, which is essential for building cell

membranes and is notably distinct from the Type I pathway in mammals, represents a prime

target for selective drug development.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein

(ACP) synthase III, or FabH, is of particular interest. FabH catalyzes the initial Claisen

condensation step, combining acetyl-CoA with malonyl-ACP to produce acetoacetyl-ACP.[3][4]

This reaction initiates the entire fatty acid elongation cycle, making FabH an indispensable

enzyme for the survival of many pathogenic bacteria, including Escherichia coli.[3][5][6]

4,5-Dichloro-1,2-dithiol-3-one (also known by the synonyms DDDT, HR45, and DDCP) has

been identified as a potent inhibitor of E. coli FabH (ecFabH).[1][7][8] Unlike reversible

inhibitors that rely on non-covalent interactions, DDDT acts as a covalent inhibitor, forming a

stable, irreversible bond with the enzyme.[8][9][10][11] This mode of action can lead to

prolonged and highly efficient enzyme inactivation, offering a promising strategy to overcome

drug resistance.[9][10] This guide provides a detailed examination of the mechanism of DDDT

and presents comprehensive protocols for its evaluation both in vitro against the purified

ecFabH enzyme and in vivo against whole E. coli cells.
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The inhibitory activity of 4,5-Dichloro-1,2-dithiol-3-one stems from its ability to covalently

modify the catalytic cysteine residue (Cys112) within the active site of FabH.[2][8][10] The

reaction proceeds via a Michael-type addition-elimination mechanism. The nucleophilic thiol

group of Cys112 attacks the electrophilic C5 position of the dithiolone ring. This is followed by

the elimination of the chlorine atom at the C5 position, resulting in the formation of a stable

covalent adduct between the inhibitor and the enzyme.[8][12] This irreversible modification

effectively and permanently inactivates the enzyme, halting the fatty acid synthesis pathway at

its first step. The requirement for the 5-chloro substituent is critical for this irreversible inhibition.

[1][7][8]
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Caption: Covalent inhibition mechanism of E. coli FabH by DDDT.
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Quantitative Data Summary
The following table summarizes key data for the inhibitor and its target, which are essential for

experimental design.

Parameter Value Source(s)

Inhibitor: DDDT

IUPAC Name 4,5-Dichloro-1,2-dithiol-3-one -

CAS Number 1192-52-5 [8]

Molecular Weight 187.05 g/mol -

E. coli FabH IC₅₀ ~2.0 - 2.9 µM [1][7][13][14]

Target: E. coli FabH

Gene Name fabH [4]

Protein Size (predicted) ~33.5 kDa [4]

Active Site Nucleophile Cysteine-112 [8][10]

Protocol 1: In Vitro Inhibition of Purified E. coli FabH
This protocol details a continuous spectrophotometric assay to determine the half-maximal

inhibitory concentration (IC₅₀) of DDDT against purified ecFabH. The assay measures the

condensation of acetyl-CoA and malonyl-ACP, which is the first step in fatty acid synthesis.

Principle of the Assay
This protocol uses a coupled enzyme system. The product of the FabH reaction, acetoacetyl-

ACP, is immediately reduced by the enzyme FabG (β-ketoacyl-ACP reductase) using NADPH

as a cofactor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm

as NADPH is oxidized to NADP⁺. The rate of NADPH oxidation is directly proportional to the

activity of FabH.

Workflow for In Vitro FabH Inhibition Assay
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Caption: Experimental workflow for the in vitro FabH inhibition assay.
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Materials and Reagents
Purified Proteins:

N-terminally His-tagged E. coli FabH[15][16]

Purified E. coli Acyl Carrier Protein (ACP)

Purified E. coli Malonyl-CoA:ACP transacylase (FabD)

Purified E. coli β-ketoacyl-ACP reductase (FabG)

Chemicals & Substrates:

4,5-Dichloro-1,2-dithiol-3-one (DDDT)

Acetyl-CoA

Malonyl-CoA

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

Dimethyl sulfoxide (DMSO)

Sodium Phosphate buffer (100 mM, pH 7.2)

Equipment:

UV-transparent 96-well microtiter plates

Microplate spectrophotometer capable of kinetic reads at 340 nm

Multichannel pipette

Experimental Procedure
Preparation of Malonyl-ACP: The substrate malonyl-ACP must be synthesized immediately

prior to the assay, as it is not commercially available. This is achieved by incubating ACP

with malonyl-CoA in the presence of the enzyme FabD.[15]
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DDDT Dilution Series: Prepare a 2X serial dilution of DDDT in DMSO. A typical starting

concentration for the series might be 200 µM. Then, dilute these DMSO stocks into the

assay buffer to create a 10X working stock series. The final DMSO concentration in the

assay should not exceed 1-2%.

Assay Plate Setup: In a 96-well plate, add the components in the following order for a final

reaction volume of 100 µL. Prepare a master mix for common reagents.

Reagent Final Concentration

Sodium Phosphate Buffer 100 mM (pH 7.2)

NADPH 100 µM

FabG ~0.5 µg

DDDT or DMSO control Variable

E. coli FabH ~15-20 ng

Acetyl-CoA ~10 µM

Malonyl-ACP ~5 µM

Pre-incubation (Critical Step): Add the assay buffer, NADPH, FabG, and the DDDT dilutions

(or DMSO for control wells) to the plate. Add the FabH enzyme to initiate the pre-incubation.

Mix and incubate the plate at 30°C for 15-30 minutes.

Rationale: DDDT is a time-dependent, covalent inhibitor. Pre-incubating the enzyme with

the inhibitor in the absence of substrates allows the covalent modification to occur,

ensuring accurate measurement of its potency.[7][17]

Reaction Initiation: Start the reaction by adding a mixture of the substrates, Acetyl-CoA and

the freshly prepared Malonyl-ACP.

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every

30 seconds for 10-15 minutes.

Data Analysis
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Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear

portion of the absorbance vs. time curve.

Calculate the percent inhibition for each DDDT concentration using the formula: % Inhibition

= (1 - (V₀_inhibitor / V₀_control)) * 100

Plot the percent inhibition against the logarithm of the DDDT concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve

using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of DDDT

that causes 50% inhibition of FabH activity.

Protocol 2: In Vivo Antimicrobial Activity (MIC
Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC) of DDDT against E. coli. The MIC is the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Workflow for MIC Determination
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b072768?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents
Escherichia coli strain (e.g., K-12)

Mueller-Hinton Broth (MHB)[20][21]

4,5-Dichloro-1,2-dithiol-3-one (DDDT)

DMSO

Sterile 96-well microtiter plates

Spectrophotometer (for inoculum standardization and optional reading)

Incubator set to 37°C

Experimental Procedure
Inoculum Preparation: a. From a fresh plate, inoculate a single colony of E. coli into MHB

and grow overnight at 37°C. b. The next day, dilute the overnight culture into fresh MHB and

grow to the logarithmic phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the log-phase culture

to achieve a standardized inoculum of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

This corresponds to an OD₆₀₀ that should be pre-determined for your specific

spectrophotometer and strain.

Plate Preparation: a. Prepare a stock solution of DDDT in DMSO (e.g., 10 mg/mL). b. In a

sterile 96-well plate, add 50 µL of MHB to wells 2 through 12. c. In well 1, add 100 µL of MHB

containing DDDT at twice the desired highest final concentration. d. Perform a 2-fold serial

dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2

to well 3, and so on, until well 10. Discard the final 50 µL from well 10. e. Well 11 will serve

as the positive control (bacteria, no inhibitor), and well 12 as the negative control (MHB

only).

Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1c) to wells 1

through 11. This brings the total volume to 100 µL and halves the drug concentration to the

desired final range. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[18][19] b. Do

not add bacteria to well 12.
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Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[19][21]

MIC Determination
After incubation, examine the plate for bacterial growth. The negative control (well 12) should

be clear, and the positive control (well 11) should be turbid.

The MIC is defined as the lowest concentration of DDDT at which there is no visible turbidity

(i.e., the first clear well in the dilution series).[18][21]

Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) with

a microplate reader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

http://tmbls.org/index.php/ojs/article/download/64/63
https://tmbls.org/index.php/ojs/article/view/64
https://www.researchgate.net/publication/318474798_Structural_evidence_for_the_covalent_modification_of_FabH_by_45-dichloro-12-dithiol-3-one_HR45
https://www.medchemexpress.com/4-5-dichloro-3h-1-2-dithiol-3-one-standard.html
https://www.medchemexpress.com/4-5-dichloro-3h-1-2-dithiol-3-one.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC127161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127161/
https://www.researchgate.net/figure/Expression-and-purification-of-FabH-proteins-The-FabH-proteins-were-expressed-as-His-tag_fig2_12685529
https://www.researchgate.net/publication/8436837_12-Dithiole-3-Ones_as_Potent_Inhibitors_of_the_Bacterial_3-Ketoacyl_Acyl_Carrier_Protein_Synthase_III_FabH
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11721449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11721449/
https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://pdf.benchchem.com/1668/Application_Notes_and_Protocols_for_Studying_Bacterial_Fatty_Acid_Synthesis_with_Nilofabicin.pdf
https://www.benchchem.com/product/b072768#protocol-for-inhibiting-e-coli-fabh-with-4-5-dichloro-1-2-dithiol-3-one
https://www.benchchem.com/product/b072768#protocol-for-inhibiting-e-coli-fabh-with-4-5-dichloro-1-2-dithiol-3-one
https://www.benchchem.com/product/b072768#protocol-for-inhibiting-e-coli-fabh-with-4-5-dichloro-1-2-dithiol-3-one
https://www.benchchem.com/product/b072768#protocol-for-inhibiting-e-coli-fabh-with-4-5-dichloro-1-2-dithiol-3-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072768?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

